molecular formula C12H17F2NO B1401105 {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1340509-79-6

{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No. B1401105
M. Wt: 229.27 g/mol
InChI Key: OMLNSKZGUZWEHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.62 . It is a powder at room temperature .

Scientific Research Applications

Applications in Water Treatment

Amine-containing sorbents, like {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine, have been identified as potential solutions for the removal of Perfluoroalkyl and Polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents depends on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology. Advanced sorbents should consider these factors for optimal PFAS removal from municipal water and wastewater (Ateia et al., 2019).

Applications in Synthesis of Heterocyclic Compounds

Compounds like {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine serve as building blocks for synthesizing various heterocyclic compounds. These compounds are used in creating heterocycles, such as pyrazolo-imidazoles, spiropyridines, and spiropyrroles, due to their unique reactivity. This reactivity is vital for generating versatile dyes and other related compounds (Gomaa & Ali, 2020).

Applications in Environmental and Health Sciences

Research has been conducted on the degradation of nitrogen-containing hazardous compounds, including amines like {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine. Advanced oxidation processes have shown effectiveness in mineralizing these compounds, which is significant for improving water treatment and reducing environmental and health risks (Bhat & Gogate, 2021).

Applications in CO2 Capture

Amine-functionalized materials, potentially including {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine, are recognized for their strong interaction with CO2. This makes them promising candidates for CO2 capture applications. The amino functionality enhances CO2 sorption capacity, which is crucial in addressing climate change and environmental sustainability (Lin, Kong, & Chen, 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-4-3-5-11(6-10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLNSKZGUZWEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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